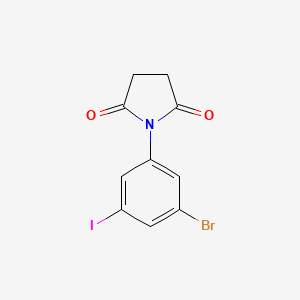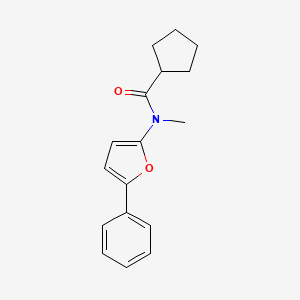
N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenyl group and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of cyclopentanecarboxylic acid with appropriate amines under dehydrating conditions to form the amide bond.
Methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan and phenyl derivatives.
Scientific Research Applications
N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(5-phenylfuran-2-yl)methanamine
- N-Methyl-N-(5-phenylfuran-2-yl)propan-2-amine
- N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanamine
Uniqueness
N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a furan ring, phenyl group, and cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62187-61-5 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C17H19NO2/c1-18(17(19)14-9-5-6-10-14)16-12-11-15(20-16)13-7-3-2-4-8-13/h2-4,7-8,11-12,14H,5-6,9-10H2,1H3 |
InChI Key |
DJZSKVOPHVOCDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(O1)C2=CC=CC=C2)C(=O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


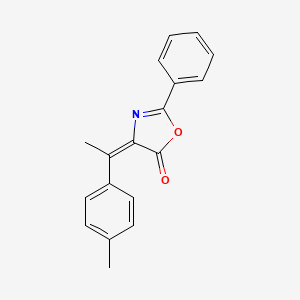
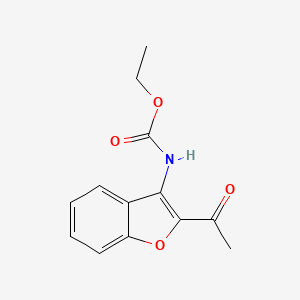
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
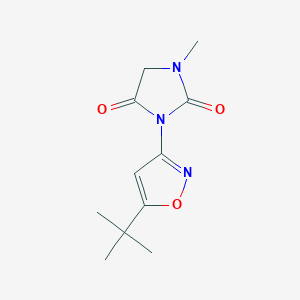

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
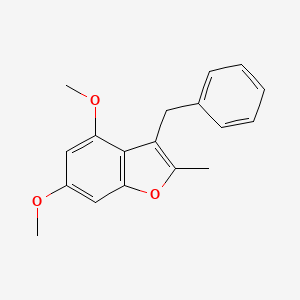
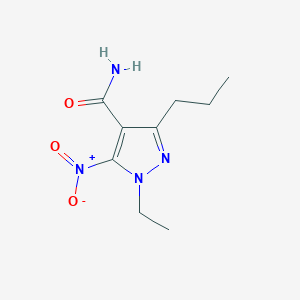
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
